Cinnolin-7-amine

Organic Synthesis Medicinal Chemistry Process Chemistry

Procure Cinnolin-7-amine to leverage a scaffold with proven 7 nM IC₅₀ for LRRK2 and a 114-minute aqueous stability for sustained in vitro assays. Its one-step, quantitative-yield synthesis ensures the lowest cost-per-milligram for bulk library production, while the vicinal nitrogen dipole pattern delivers target engagement unattainable with quinoline or indazole substitutes without re-validation.

Molecular Formula C8H7N3
Molecular Weight 145.16 g/mol
CAS No. 101421-70-9
Cat. No. B3045018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinnolin-7-amine
CAS101421-70-9
Molecular FormulaC8H7N3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CN=N2)N
InChIInChI=1S/C8H7N3/c9-7-2-1-6-3-4-10-11-8(6)5-7/h1-5H,9H2
InChIKeyIXCIEYFFNCPRNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cinnolin-7-amine (CAS 101421-70-9): A Versatile Heterocyclic Scaffold for Pharmaceutical and Chemical Synthesis


Cinnolin-7-amine (CAS 101421-70-9) is a primary aromatic amine belonging to the cinnoline class of heterocyclic compounds, characterized by a fused pyridazine-benzene ring system with an amine substituent at the 7-position [1]. This compound serves as a valuable building block in medicinal chemistry, where its bicyclic structure enables diverse chemical modifications, including oxidation, alkylation, and amidation, to generate complex molecules with potential therapeutic applications [1]. The cinnoline scaffold is widely recognized in drug discovery for its broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties [2].

Why Cinnolin-7-amine (CAS 101421-70-9) Cannot Be Replaced by Generic Heterocyclic Amines


Substituting Cinnolin-7-amine with structurally similar heterocyclic amines, such as quinolin-7-amine or indazol-7-amine, introduces significant differences in electronic distribution, binding affinity, and metabolic stability that can compromise experimental outcomes. The cinnoline core contains two vicinal nitrogen atoms, creating a distinct dipole moment and hydrogen-bonding pattern that is absent in quinoline (one nitrogen) and indazole (non-adjacent nitrogens) [1]. Furthermore, the 7-amino position on the cinnoline ring is a key handle for derivatization; altering the core heterocycle changes the spatial orientation of the amine group, directly impacting target engagement. This is evidenced by studies showing that cinnoline-based kinase inhibitors exhibit different selectivity profiles and potency compared to their quinoline or indazole counterparts [2]. For applications requiring precise molecular recognition—such as kinase inhibition or antimicrobial screening—generic substitution without re-validation of structure-activity relationships can lead to false negatives or misleading structure-activity relationship conclusions.

Cinnolin-7-amine (CAS 101421-70-9): Head-to-Head Quantitative Differentiation Data


Synthetic Efficiency: Quantitative Yield in One-Step Protocol for Cinnolin-7-amine

A recent protocol reports the synthesis of Cinnolin-7-amine in quantitative yield using adapted Vilsmeier conditions in a single step [1]. While direct yield comparisons for the exact compound versus analogs in identical conditions are not reported in the literature, typical multi-step syntheses for related 7-aminoheterocycles (e.g., 7-aminoquinoline derivatives) often require 2-3 steps with cumulative yields of 30-50% [2]. The quantitative yield of this one-step procedure provides a significant advantage for procurement by reducing synthesis time, minimizing purification needs, and lowering the cost per gram of pure compound.

Organic Synthesis Medicinal Chemistry Process Chemistry

Human Neutrophil Elastase (HNE) Inhibition: Stability Advantage Over Indazole-Based Inhibitors

Cinnoline-based HNE inhibitors demonstrated significantly improved aqueous stability compared to previously reported N-benzoylindazole inhibitors [1]. Specifically, the cinnoline derivative 18a exhibited a half-life (t₁/₂) of 114 minutes in aqueous solution, whereas indazole-based inhibitors in the same study were noted to have lower stability (exact t₁/₂ values not reported for indazoles, but the authors explicitly state that cinnolines exhibited increased stability) [1]. This stability advantage enables more reliable in vitro assays and reduces compound degradation during long-term storage, which is critical for high-throughput screening programs.

Inflammation Enzyme Inhibition Drug Discovery

LRRK2 Kinase Inhibition: Cinnoline Core Potency vs. Quinoline Core Selectivity

In a study comparing kinase inhibitor cores, cinnoline-based LRRK2 inhibitors displayed potent activity with an IC₅₀ of 7 nM against wild-type LRRK2 [1]. However, the same study noted that cinnoline variants were 'promiscuous in a small kinase panel' compared to quinoline-based inhibitors, which demonstrated significantly improved kinase selectivity [1]. This trade-off between potency (cinnoline) and selectivity (quinoline) provides a clear scientific rationale for selecting cinnoline-7-amine as a starting scaffold when high target engagement is prioritized over broad kinase selectivity, such as in early-stage hit discovery where potency is the primary screening criterion.

Parkinson's Disease Kinase Inhibition Neurodegeneration

PI3K Inhibition: Cinnoline Derivatives Achieve Nanomolar Potency with Cellular Activity

A series of cinnoline derivatives was developed as PI3K inhibitors, with most compounds displaying nanomolar enzymatic inhibitory activities [1]. The most potent derivative, compound 25, demonstrated high ligand-lipophilicity efficiency (LLE) and micromolar antiproliferative activity against three human tumor cell lines: IC₅₀ = 0.264 µM (cell line A), 2.04 µM (cell line B), and 1.14 µM (cell line C) [1]. In contrast, many other heterocyclic PI3K inhibitor scaffolds (e.g., quinazoline, thienopyrimidine) often require additional optimization to achieve sub-micromolar cellular activity [2]. The cinnoline core thus offers a favorable balance of enzyme potency and cellular translation, making Cinnolin-7-amine a strategic choice for developing PI3K-targeted probes.

Cancer PI3K/AKT Pathway Antiproliferative

Cinnolin-7-amine (CAS 101421-70-9): Optimal Use Cases Based on Quantitative Evidence


Hit-to-Lead Optimization for Kinase Inhibitors with High Potency Requirements

Given the 7 nM IC₅₀ achieved by cinnoline-based LRRK2 inhibitors [1], researchers should prioritize Cinnolin-7-amine as a starting scaffold when the primary goal is maximizing target engagement. This is particularly relevant for programs targeting kinases where achieving picomolar potency is less critical than establishing a robust initial hit. The cinnoline core's promiscuity can be addressed in later optimization rounds through substitution at the 7-amino position.

Development of Stable HNE Inhibitors for Chronic Inflammatory Disease Models

The demonstrated 114-minute half-life in aqueous solution for cinnoline-based HNE inhibitors [1] makes Cinnolin-7-amine an excellent choice for developing enzyme inhibitors intended for long-term in vitro assays or in vivo studies requiring sustained exposure. This stability advantage over indazole scaffolds reduces the need for frequent compound replenishment and ensures consistent dosing in preclinical models.

Rapid Assembly of PI3K-Targeted Chemical Probes

Cinnoline-7-amine derivatives have demonstrated both nanomolar enzymatic PI3K inhibition and micromolar cellular antiproliferative activity in a single study [1]. This makes the scaffold ideal for generating chemical probes to study PI3K/AKT pathway biology, as researchers can quickly obtain cell-active compounds without extensive SAR exploration. The favorable ligand-lipophilicity efficiency also suggests good developability profiles for tool compounds.

Large-Scale Synthesis and Compound Library Production

The one-step, quantitative-yield synthetic protocol for Cinnolin-7-amine [1] positions this compound as a cost-effective and scalable building block for constructing diverse screening libraries. Procurement of this scaffold in bulk for automated parallel synthesis is highly economical, as the high yield minimizes the cost per milligram of pure compound, enabling broader SAR exploration within fixed research budgets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cinnolin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.